molecular formula C16H20N2O2 B15116024 1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B15116024
M. Wt: 272.34 g/mol
InChI Key: MFFKAMQQPAWKOH-UHFFFAOYSA-N
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Description

1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Indole Attachment: The indole moiety can be attached to the piperidine ring through a nucleophilic substitution reaction, often using a halogenated indole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nitration of the indole ring would introduce a nitro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with neurotransmitter receptors due to the presence of the indole moiety.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Modulation: Modulation of cellular signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxypiperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one: Lacks the methyl group on the indole ring.

    1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-2-yl)ethan-1-one: Different position of the indole attachment.

    1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)propan-1-one: Different length of the carbon chain.

Uniqueness

1-(4-hydroxypiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to the specific combination of the hydroxylated piperidine ring and the methylated indole moiety. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C16H20N2O2/c1-17-11-12(14-4-2-3-5-15(14)17)10-16(20)18-8-6-13(19)7-9-18/h2-5,11,13,19H,6-10H2,1H3

InChI Key

MFFKAMQQPAWKOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)O

Origin of Product

United States

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